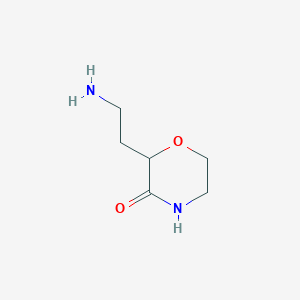
2-(2-Aminoethyl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethyl)morpholin-3-one: is an organic compound with the molecular formula C₆H₁₂N₂O₂ . This compound is part of the morpholine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a morpholine ring substituted with an aminoethyl group at the second position and a ketone group at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(2-Aminoethyl)morpholin-3-one typically begins with readily available starting materials such as ethanolamine and morpholine.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods focus on using cost-effective raw materials, minimizing waste, and ensuring high yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(2-Aminoethyl)morpholin-3-one can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aminoethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives
Applications De Recherche Scientifique
Chemistry: 2-(2-Aminoethyl)morpholin-3-one is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of complex molecules used in medicinal chemistry .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in biochemical assays. It is also employed in the development of fluorescent probes for imaging applications .
Medicine: this compound has potential therapeutic applications. It is investigated for its role in modulating lysosomal pH and as a potential treatment for lysosome-related diseases .
Industry: In the industrial sector, this compound is used in the production of polymers and as a corrosion inhibitor. It is also utilized in the synthesis of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethyl)morpholin-3-one involves its interaction with specific molecular targets. One of the primary mechanisms is the modulation of lysosomal pH. The compound acts as a lysosomal pH modulator by facilitating the transmembrane transport of chloride anions, disrupting the homeostasis of lysosomal pH, and inactivating lysosomal enzymes such as Cathepsin B .
Comparaison Avec Des Composés Similaires
- 4-(2-Aminoethyl)morpholine
- Morpholin-3-one
- Thiomorpholin-3-one
Comparison:
- 4-(2-Aminoethyl)morpholine: This compound has a similar structure but lacks the ketone group at the third position. It is widely used in biomedical applications as a lysosome-targeting group .
- Morpholin-3-one: This compound is similar but does not have the aminoethyl substitution. It is used in the synthesis of heterocyclic phosphonates .
- Thiomorpholin-3-one: This compound contains a sulfur atom in place of the oxygen atom in the morpholine ring. It is used in the synthesis of bisphosphonates .
Uniqueness: 2-(2-Aminoethyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate lysosomal pH and its applications in various fields make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C6H12N2O2 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2-(2-aminoethyl)morpholin-3-one |
InChI |
InChI=1S/C6H12N2O2/c7-2-1-5-6(9)8-3-4-10-5/h5H,1-4,7H2,(H,8,9) |
Clé InChI |
GCJKTTFNJLAOPE-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C(=O)N1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane](/img/structure/B13178841.png)
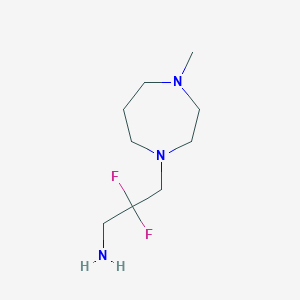
![6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13178852.png)

![1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13178857.png)
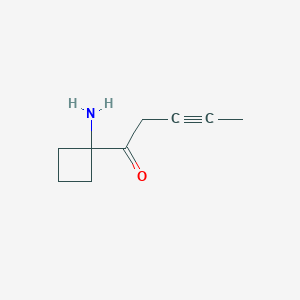
![9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13178869.png)
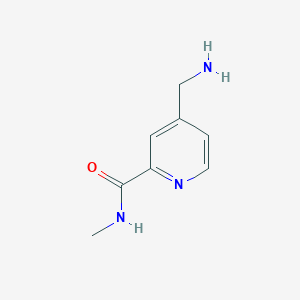
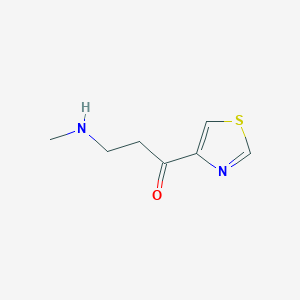
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13178886.png)



